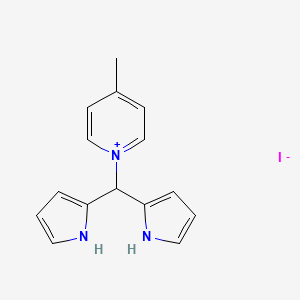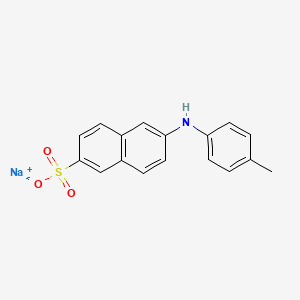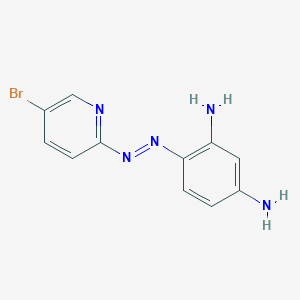
4-((5-Bromopyridin-2-yl)diazenyl)benzene-1,3-diamine
Overview
Description
“4-((5-Bromopyridin-2-yl)diazenyl)benzene-1,3-diamine” is a chemical compound with the CAS number 50768-75-7. It has a molecular weight of 292.14 .
Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring fused with a pyridine ring through a diazenyl linkage . The pyridine ring carries a bromine atom .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Crystal Structure and Spectroscopic Properties
Studies on analogs, such as those involving benzoylpyridine derivatives, reveal the importance of these compounds in understanding crystal structures and spectroscopic properties. For instance, the synthesis and detailed spectroscopic, thermal, and structural elucidation of novel anyles of 4-benzoylpyridine have been reported. Such compounds have been analyzed using various techniques, including IR-spectroscopy, UV-spectroscopy, and quantum chemical calculations, to obtain their electronic structure, vibrational data, and electronic spectra. This research contributes to the understanding of molecular interactions and the electronic properties of diazenyl benzene derivatives (Kolev et al., 2009).
Luminescence and Electrochemistry
Another study explores the synthesis, structures, luminescence, and electrochemistry of benzene- and biphenyl-centered compounds, including bis- and tris-1,3,2-diazaboroles and -1,3,2-diazaborolidines. This research highlights the potential of diazenyl benzene derivatives in developing luminescent materials and understanding their electrochemical behaviors, which are crucial for applications in optical materials and electronic devices (Weber et al., 2006).
Antimicrobial Applications
Compounds with similar structural motifs have been synthesized and evaluated for their antimicrobial activities. For example, the synthesis and evaluation of a new anti-microbial additive based on pyrimidine derivative incorporated into polyurethane varnish and printing ink paste demonstrate the potential of such compounds in enhancing antimicrobial effects in surface coatings and inks. This research underscores the relevance of diazenyl benzene derivatives in developing antimicrobial materials (El‐Wahab et al., 2015).
Synthesis of New Materials
The ability to synthesize new condensed heterocyclic systems from diamines, leading to the creation of heterocyclic systems with potential applications in material science, pharmacology, and organic electronics, also indicates the broader relevance of diazenyl benzene derivatives. Such studies provide insights into the synthesis of complex molecular structures and their potential applications (Rusanov et al., 1977).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[(5-bromopyridin-2-yl)diazenyl]benzene-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN5/c12-7-1-4-11(15-6-7)17-16-10-3-2-8(13)5-9(10)14/h1-6H,13-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJGETUGTPYUKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N)N=NC2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((5-Bromopyridin-2-yl)diazenyl)benzene-1,3-diamine | |
CAS RN |
50768-75-7 | |
| Record name | 4-(5-Bromo-2-pyridylazo)-m-phenylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



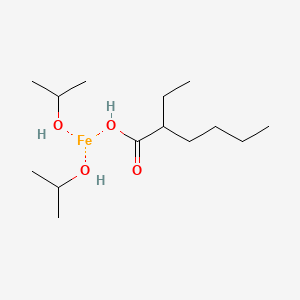


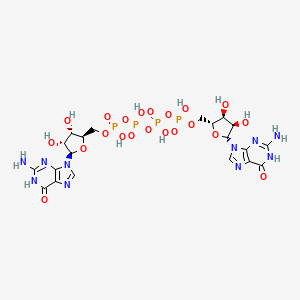
![[(E)-Benzyloxyimino]-acetic acid](/img/structure/B3182972.png)
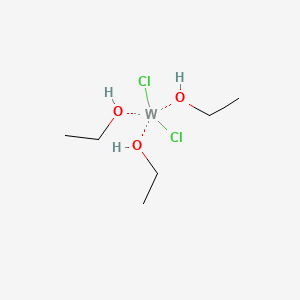
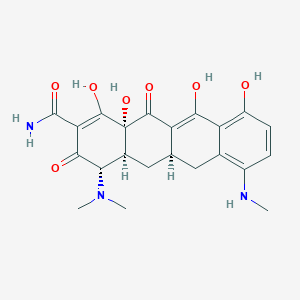
![9,9-Bis[4-(4-aminophenoxy)phenyl]fluorene](/img/structure/B3182993.png)

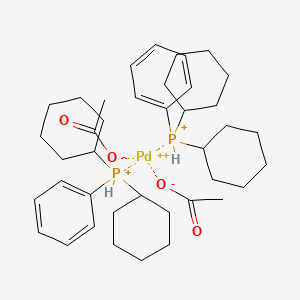
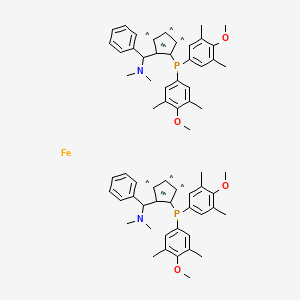
![(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]benzylamine](/img/structure/B3183022.png)
